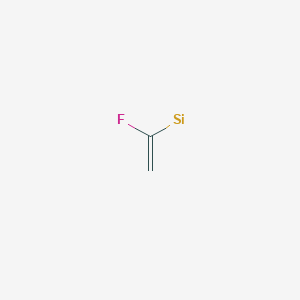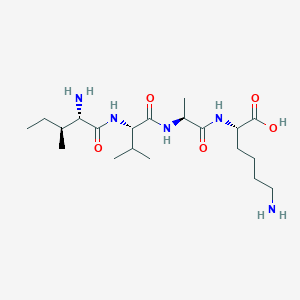![molecular formula C11H16O B14226456 1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- CAS No. 827615-95-2](/img/structure/B14226456.png)
1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- is an organic compound with the molecular formula C11H16O. It is a derivative of 1,4-cyclohexadiene, which is a colorless, flammable liquid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-cyclohexadiene with an appropriate alkylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons .
Scientific Research Applications
1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene: A simpler derivative with the formula C6H8.
1-Methyl-1,4-cyclohexadiene: Another derivative with a methyl group attached to the cyclohexadiene ring
Uniqueness
1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]- is unique due to the presence of the 1-(1-methylethoxy)ethenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
827615-95-2 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-(1-propan-2-yloxyethenyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C11H16O/c1-9(2)12-10(3)11-7-5-4-6-8-11/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
NLHMMRALEIRMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=C)C1C=CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


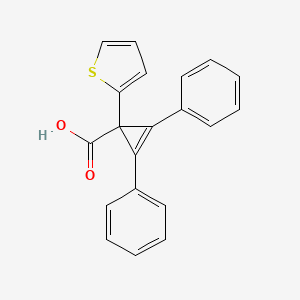
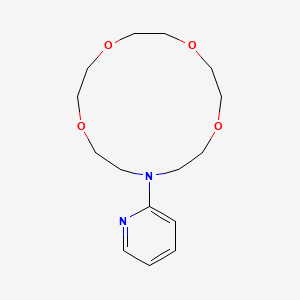
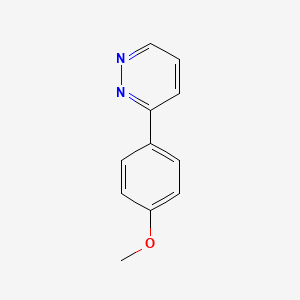
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226399.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
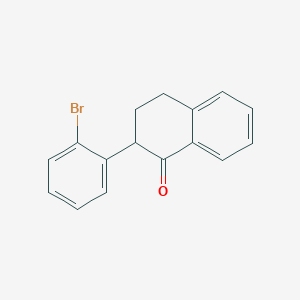
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
silane](/img/structure/B14226441.png)
